molecular formula C13H19NO7 B561000 beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate CAS No. 100208-43-3

beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate

Cat. No.: B561000
CAS No.: 100208-43-3
M. Wt: 301.29 g/mol
InChI Key: NCHHVLCKEUNWNJ-LREBCSMRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate typically involves the reaction of beta-hydroxy-alpha-methylphenethylamine with tartaric acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is utilized in various scientific research fields, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Beta-hydroxy-alpha-methylphenethylammonium [R-(R,S)]-hydrogen tartrate**
  • Beta-hydroxy-alpha-methylphenethylammonium [S-(S,S)]-hydrogen tartrate**

Comparison: Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in applications requiring precise chiral control .

Properties

CAS No.

100208-43-3

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

(1-hydroxy-1-phenylpropan-2-yl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

NCHHVLCKEUNWNJ-LREBCSMRSA-N

Isomeric SMILES

CC(C(C1=CC=CC=C1)O)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

SMILES

CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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